1-Mercapto-2-propanone

描述

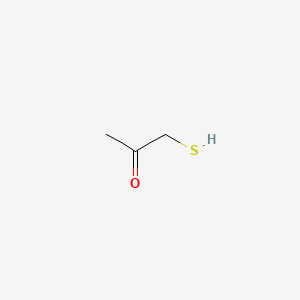

Structure

3D Structure

属性

IUPAC Name |

1-sulfanylpropan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6OS/c1-3(4)2-5/h5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVCRBGYQRVTNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50179396 | |

| Record name | 1-Mercapto-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid, colourless to pale yellow liquid | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/488/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

47.00 to 49.00 °C. @ 19.00 mm Hg | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

slightly, soluble in oil and alcohol | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/488/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.817-0.847 | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/488/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

24653-75-6 | |

| Record name | Mercaptoacetone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24653-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Mercapto-2-propanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024653756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Mercapto-2-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50179396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-sulfanylpropan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-MERCAPTO-2-PROPANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YAZ3C89IVG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

112 - 114 °C | |

| Record name | 1-Mercapto-2-propanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030025 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Mercapto-2-propanone: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Mercapto-2-propanone (CAS No. 24653-75-6), a versatile ketone with significant applications in flavor chemistry and as a synthetic intermediate. This document is intended for researchers, scientists, and professionals in drug development and related fields, offering insights into its chemical identity, synthesis, and safe handling.

Molecular Identity and Physicochemical Properties

This compound, also known as mercaptoacetone, is a sulfur-containing organic compound that plays a notable role in both natural and industrial chemistry.[1][2]

Chemical Structure and Formula

The fundamental identity of a chemical compound lies in its structure. This compound possesses a simple yet reactive structure, featuring a ketone functional group and a thiol (mercaptan) group.

-

IUPAC Name: 1-sulfanylpropan-2-one[1]

-

SMILES: CC(=O)CS[1]

-

InChI: InChI=1S/C3H6OS/c1-3(4)2-5/h5H,2H2,1H3[1]

The presence of both a carbonyl group and a sulfhydryl group imparts a unique chemical reactivity to the molecule, making it susceptible to both nucleophilic addition at the carbonyl carbon and reactions characteristic of thiols, such as oxidation and alkylation.

Diagram 1: Chemical Structure of this compound

A 2D representation of the this compound molecule.

Physicochemical Data

A thorough understanding of a compound's physical properties is paramount for its effective use in research and development. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Weight | 90.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1][2][4] |

| Odor | Powerful, tenacious sweet odor | [2][5] |

| Boiling Point | 47.0 - 49.0 °C @ 19.0 mm Hg | [1][4] |

| Specific Gravity | 0.817 - 0.847 @ 25.0 °C | [4][6] |

| Refractive Index | 1.455 - 1.465 @ 20.0 °C | [1][6] |

| Flash Point | 94.0 °F (34.4 °C) | [4][6] |

| Solubility | Slightly soluble in water; soluble in oil and alcohol | [1][2] |

| CAS Number | 24653-75-6 | [1][6] |

This data is essential for designing experimental conditions, ensuring safe handling, and predicting the compound's behavior in various solvent systems.

Synthesis and Reactivity

The synthesis of this compound can be approached through several routes, often involving the introduction of a thiol group to an acetone precursor. A common laboratory-scale synthesis involves the reaction of a halo-propanone with a sulfur nucleophile.

General Synthesis Workflow

A representative synthesis strategy is outlined below. The choice of reagents and reaction conditions is critical to maximize yield and purity while minimizing side reactions.

Diagram 2: General Synthesis Workflow for this compound

A simplified workflow for the synthesis of this compound.

Key Reactivity Insights

The dual functionality of this compound dictates its reactivity profile:

-

Keto-Enol Tautomerism: Like other ketones with alpha-hydrogens, this compound can undergo keto-enol tautomerization, which can influence its reactivity in certain reactions.[7]

-

Thiol Reactivity: The thiol group is readily oxidized to form disulfides. It can also be alkylated and participate in Michael additions.

-

Carbonyl Reactivity: The ketone carbonyl group is susceptible to nucleophilic attack, allowing for the formation of a variety of derivatives.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound rely on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the methyl protons adjacent to the carbonyl, the methylene protons adjacent to the sulfur, and the thiol proton. The chemical shifts and coupling patterns provide definitive structural information.

-

¹³C NMR spectroscopy will show distinct resonances for the carbonyl carbon, the methylene carbon, and the methyl carbon.[3]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band corresponding to the C=O stretch of the ketone (typically around 1715 cm⁻¹) and a weaker absorption for the S-H stretch (around 2550 cm⁻¹).[3]

-

Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (90.15 g/mol ), along with characteristic fragmentation patterns.[3][8]

Applications in Research and Industry

The primary application of this compound is as a flavoring agent in the food industry.[1][2][5] Its characteristic sweet and savory notes contribute to the flavor profiles of various processed foods, particularly meat products.[2]

In the realm of drug development and chemical synthesis, its bifunctional nature makes it a valuable building block. The thiol group can be used for conjugation to other molecules, including potential applications in the development of mercapto-NSAIDs or for functionalizing nanoparticles.[9][10] Its sodium salt is also utilized as a reactant in organic synthesis.[]

Safety, Handling, and Storage

As with any chemical, proper safety precautions are essential when handling this compound.

-

Hazards: It is considered harmful if swallowed and causes serious eye irritation.[1] Repeated exposure may cause skin dryness or cracking.[12][13] It is also a flammable liquid and vapor.[13]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or under a fume hood.[13]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames. Keep the container tightly closed.[12][13]

It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound. [12]

Conclusion

This compound is a compound of significant interest due to its unique structural features and resulting chemical properties. Its role as a flavoring agent is well-established, and its potential as a synthetic intermediate continues to be explored. A thorough understanding of its structure, properties, and safe handling procedures is crucial for its effective and responsible use in scientific and industrial settings.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). This compound. Wiley-VCH GmbH. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound this compound (FDB001321). Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C3H6OS). Université du Luxembourg. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 2-Propanone, 1-mercapto- 24653-75-6 wiki. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of rac.-1-mercapto-1-phenyl-2-propanone. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

UL Prospector. (n.d.). This compound by Penta Manufacturing Company. Retrieved from [Link]

-

Human Metabolome Database. (2012, September 11). Showing metabocard for this compound (HMDB0030025). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 1-Mercapto-2-propanol (CAS 1068-47-9). Retrieved from [Link]

-

SpectraBase. (n.d.). 1-Mercapto-2-propanol. Wiley-VCH GmbH. Retrieved from [Link]

-

NIST. (n.d.). 1-Mercapto-2-propanol. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChem. (n.d.). 1-Mercapto-2-propanol. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). US7572930B2 - Process for preparing 1-(mercaptomethyl)cyclopropaneacetic acid, a useful intermediate in the preparation of montelukast and salts thereof.

-

Doc Brown's Chemistry. (n.d.). propanone low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

-

ResearchGate. (2025, February 4). Mercapto-NSAIDs generate a non-steroidal anti-inflammatory drug (NSAID) and hydrogen sulfide. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Acetone. Retrieved from [Link]

- Google Patents. (n.d.). US8758777B2 - Pharmaceutical compositions comprising water-soluble sulfonate-protected nanoparticles and uses thereof.

-

Cheméo. (n.d.). Chemical Properties of 2-Mercapto-1-propanol. Retrieved from [Link]

Sources

- 1. This compound | C3H6OS | CID 520144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. parchem.com [parchem.com]

- 5. ulprospector.com [ulprospector.com]

- 6. This compound, 24653-75-6 [thegoodscentscompany.com]

- 7. Showing Compound this compound (FDB001321) - FooDB [foodb.ca]

- 8. PubChemLite - this compound (C3H6OS) [pubchemlite.lcsb.uni.lu]

- 9. researchgate.net [researchgate.net]

- 10. US8758777B2 - Pharmaceutical compositions comprising water-soluble sulfonate-protected nanoparticles and uses thereof - Google Patents [patents.google.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. assets.fishersci.com [assets.fishersci.com]

1-Mercapto-2-propanone CAS number 24653-75-6

An In-depth Technical Guide to 1-Mercapto-2-propanone (CAS 24653-75-6) for Advanced Research and Development

Abstract

This compound (CAS: 24653-75-6), also known as mercaptoacetone, is a bifunctional molecule featuring both a ketone and a thiol group. This unique structure makes it a compound of significant interest in both academic and industrial research. While its primary commercial application lies in the flavor and fragrance industry for creating savory, meat-like notes, its potential as a versatile building block in pharmaceutical and chemical synthesis is substantial.[1] This guide provides a comprehensive technical overview of its synthesis, chemical reactivity, core applications, and analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the distinct properties of this compound.

Core Chemical Identity and Physicochemical Properties

This compound is a colorless to pale yellow liquid with a molecular formula of C₃H₆OS.[2][3] Its dual functionality governs its physical and chemical behavior, including its slight solubility in water and good solubility in organic solvents like alcohol and oils.[3][4] The presence of the thiol group imparts a powerful and tenacious sweet, savory odor, which is the cornerstone of its use as a flavoring agent.[1][3]

| Property | Value | Source |

| CAS Number | 24653-75-6 | [2] |

| Molecular Formula | C₃H₆OS | [2] |

| Molecular Weight | 90.15 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [3][4] |

| Boiling Point | 133-134 °C (at 760 mmHg) | [4] |

| Flash Point | 34.44 °C (94.00 °F) | [4] |

| Density | 0.817 - 0.847 g/cm³ at 25 °C | [2][4] |

| Refractive Index | 1.455 - 1.465 at 20 °C | [2] |

| pKa (Thiol) | ~7.94 - 9.6 | [3][5] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [3][4] |

Synthesis and Manufacturing: A Logic-Driven Approach

The synthesis of this compound leverages fundamental principles of nucleophilic substitution. A common and industrially viable approach involves the reaction of an α-haloketone with a sulfur nucleophile.

Rationale for Synthetic Route: The most logical precursor is 3-chloro-2-propanone (chloroacetone) due to its commercial availability and the high reactivity of the α-chloro group towards nucleophilic displacement. The choice of the sulfur source is critical to achieving high yield and purity. While direct reaction with sodium hydrosulfide (NaSH) is possible, it can lead to side products, including the corresponding disulfide. A more controlled method involves using a protected thiol, such as a thioacetate, followed by hydrolysis. This two-step process, analogous to the synthesis of related mercaptoketones, prevents over-alkylation and unwanted side reactions.[6] The compound is known to be air-sensitive, necessitating that the synthesis and subsequent handling be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative dimerization.[6]

Caption: A generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the interplay between its nucleophilic thiol group and its electrophilic ketone carbonyl group.

-

Thiol Group Reactivity: The thiol proton is moderately acidic, allowing the molecule to act as a nucleophile in its thiolate form. It is readily susceptible to oxidation, especially in the presence of air or mild oxidizing agents, to form the corresponding disulfide, 4,5-dithia-2,7-octanedione. This dimerization is a key consideration for its storage and handling.

-

Ketone Group Reactivity: The carbonyl group undergoes typical ketone reactions, such as nucleophilic addition and condensation. It can exist in equilibrium with its enol tautomer, which can influence its reactivity.

-

Intramolecular Interactions: The proximity of the two functional groups allows for potential intramolecular cyclization reactions under certain conditions, although it predominantly exists as the linear keto-thiol.

-

Role in Maillard Reactions: In food chemistry, this compound is a key intermediate formed during the Maillard reaction between cysteine and reducing sugars. It further reacts to generate a cascade of potent sulfur-containing aroma compounds, such as thiophenes and other heterocycles, that are crucial for the development of roasted and savory flavors.[1]

Caption: Key reactivity pathways for this compound.

Core Applications in Research and Industry

Flavor Chemistry and Food Science

The primary industrial application of this compound is as a potent flavoring agent.[7] It is recognized by FEMA (Flavor and Extract Manufacturers Association) with number 3856 and JECFA (Joint FAO/WHO Expert Committee on Food Additives) number 557.[2][8]

-

Function: It imparts a characteristic savory, soupy, and meat-like flavor profile, often described as resembling cooked or roasted pork.[1][3]

-

Natural Occurrence: It has been identified as a volatile compound in foods such as pork, roasted sesame seeds, onions, and tomatoes.[2][4]

-

Mechanism of Action: Its effectiveness comes from an extremely low odor threshold. It contributes directly to the flavor profile and also serves as a reactive precursor in process flavor production, where controlled heating of ingredients generates complex savory notes. Its dimer is also a significant meaty flavor compound.[9]

Pharmaceutical and Agrochemical Synthesis

While less documented than its flavor applications, the bifunctional nature of this compound makes it a valuable synthon for drug discovery and development. Many chemical suppliers market the compound as a building block for pharmaceutical intermediates.[4]

-

Rationale for Use: The presence of two distinct reactive handles allows for sequential and selective chemical modifications. This makes it an ideal starting point for constructing more complex molecular scaffolds.

-

Potential Synthetic Transformations:

-

Heterocycle Synthesis: It is a classic precursor for the Hantzsch thiazole synthesis, reacting with α-halocarbonyls and an ammonia source to produce substituted thiazole rings, a common motif in many pharmaceutical agents.

-

Nucleophilic Addition: The thiol group can participate in Michael additions to α,β-unsaturated systems or act as a nucleophile in S-alkylation and S-acylation reactions.

-

Carbonyl Chemistry: The ketone can be transformed via reactions such as reductive amination, Wittig olefination, or Grignard additions to build molecular complexity.

-

Analytical and Quality Control Protocols

Robust analytical methods are essential for ensuring the purity of this compound and for quantifying it in complex matrices like food products. Gas chromatography coupled with mass spectrometry (GC-MS) is the definitive technique.

Spectroscopic and Chromatographic Data

The identity and purity of the compound can be confirmed by comparing analytical data against established reference values.

| Data Type | Key Identifiers and Values | Source |

| Mass Spectrometry (GC-MS) | Major Fragments (m/z): 43 (base peak), 90 (M+), 47 | [2] |

| ¹³C NMR (in CDCl₃) | Spectral data available in reference databases | [2][10] |

| Infrared (IR) | Vapor phase IR spectrum available in reference databases | [10] |

| Kovats Retention Index | Standard Non-polar Column: 739 - 743 | [2] |

| Kovats Retention Index | Standard Polar Column: 1351 - 1359 | [2] |

Experimental Protocol: Quantification by Headspace GC-MS

This protocol outlines a typical method for the quantification of this compound in a savory food product.

Objective: To determine the concentration of this compound in a food matrix using static headspace gas chromatography-mass spectrometry (SHS-GC-MS).

Rationale: The volatile nature of this compound makes it an ideal candidate for headspace analysis, which minimizes sample preparation and matrix interference. GC provides the necessary separation from other volatile compounds, and MS provides definitive identification and sensitive quantification.

Methodology:

-

Standard Preparation:

-

Prepare a stock solution of this compound (e.g., 1000 µg/mL) in methanol.

-

Create a series of calibration standards (e.g., 0.1 to 10 µg/mL) by diluting the stock solution in a matrix mimic (e.g., deodorized vegetable oil or water, depending on the sample).

-

-

Sample Preparation:

-

Homogenize the food sample if it is a solid.

-

Accurately weigh 2.0 g of the homogenized sample (or liquid sample) into a 20 mL headspace vial.

-

Add 2.0 mL of saturated sodium chloride solution to increase the partitioning of volatile compounds into the headspace.

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

-

-

GC-MS Analysis:

-

Instrumentation: Agilent GC-MS system (or equivalent) with a static headspace autosampler.

-

Headspace Parameters:

-

Oven Temperature: 80 °C

-

Loop Temperature: 90 °C

-

Transfer Line Temperature: 100 °C

-

Incubation Time: 20 minutes

-

-

GC Parameters:

-

Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Program: 40 °C (hold 2 min), ramp to 250 °C at 10 °C/min, hold 5 min.

-

Carrier Gas: Helium, constant flow at 1.2 mL/min.

-

-

MS Parameters:

-

Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition: Selected Ion Monitoring (SIM) for quantification and Full Scan (40-250 amu) for confirmation.

-

SIM Ions: m/z 43 (quantifier), m/z 90 and 47 (qualifiers).

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area of the quantifier ion (m/z 43) against the concentration of the standards.

-

Quantify the amount of this compound in the samples by interpolating their peak areas from the calibration curve.

-

Caption: Standard analytical workflow for this compound via HS-GC-MS.

Safety and Handling

While some databases indicate that this compound does not meet GHS hazard criteria, others classify it as harmful if swallowed (H302) and causing serious eye irritation (H319).[2][11] It is also a combustible liquid. Therefore, prudent laboratory practices are required.

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.[12] Use spark-proof tools.[12] Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry, and well-ventilated place to prevent degradation.

Conclusion and Future Outlook

This compound is a molecule of significant dual utility. It is a well-established and vital component in the flavor industry, responsible for creating authentic and desirable savory notes. Concurrently, its bifunctional chemical structure presents a largely untapped potential for innovation in pharmaceutical and specialty chemical synthesis. For drug development professionals, it offers a versatile and cost-effective starting point for constructing novel heterocyclic scaffolds. Future research will likely focus on expanding its applications as a synthetic building block and further elucidating its complex role in the formation of flavor during food processing.

References

-

The Good Scents Company. (n.d.). This compound, 24653-75-6. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 520144, this compound. Retrieved from [Link]

-

Penta Manufacturing Company. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of rac.-1-mercapto-1-phenyl-2-propanone. Retrieved from [Link]

-

Wiley. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

FooDB. (2010). Showing Compound this compound (FDB001321). Retrieved from [Link]

-

LookChem. (n.d.). Cas 24653-75-6, 2-Propanone, 1-mercapto-. Retrieved from [Link]

-

NIST. (n.d.). 1-Mercapto-2-propanol. NIST Chemistry WebBook. Retrieved from [Link]

-

Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0030025). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking Savory Potential: The Role of Dimeric Mercapto Propanone in Modern Flavor Development. Retrieved from [Link]

-

Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | C3H6OS | CID 520144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. This compound, 24653-75-6 [thegoodscentscompany.com]

- 5. Showing Compound this compound (FDB001321) - FooDB [foodb.ca]

- 6. prepchem.com [prepchem.com]

- 7. ulprospector.com [ulprospector.com]

- 8. femaflavor.org [femaflavor.org]

- 9. nbinno.com [nbinno.com]

- 10. spectrabase.com [spectrabase.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 1-Mercapto-2-propanone and its Synonyms for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

1-Mercapto-2-propanone, a bifunctional molecule of significant interest in synthetic and medicinal chemistry, presents a unique combination of a nucleophilic thiol and a reactive ketone. This guide, intended for the seasoned researcher, delves into the core chemical principles of this compound, moving beyond a mere recitation of facts to an exploration of the causality behind its synthesis, reactivity, and application. Herein, we adopt a holistic approach, integrating principles of self-validating methodologies and Quality by Design (QbD) to ensure that the protocols described are not only reproducible but also fundamentally robust.

Section 1: Nomenclature and Physicochemical Properties

Unambiguous Identification: A Comprehensive List of Synonyms

This compound is known by a variety of names in the chemical literature and commercial databases. A thorough understanding of these synonyms is critical for exhaustive literature searches and unambiguous procurement.

| Synonym | Source |

| Mercaptoacetone | NIST[1], PubChem[2] |

| 1-Sulfanylpropan-2-one | PubChem[2] |

| 2-Propanone, 1-mercapto- | PubChem[2] |

| 1-Sulfanylacetone | NIST[1] |

| Mercapto-2-propanone | NIST[1] |

| 3-Mercapto-2-propanone | PubChem[2] |

| Acetonyl mercaptan | PubChem[2] |

| 2-Oxopropanethiol | PubChem[2] |

| FEMA NO. 3856 | PubChem[2] |

Key Physicochemical Data

A summary of the essential physicochemical properties of this compound is presented below. These parameters are critical for designing synthetic protocols, purification strategies, and analytical methods.

| Property | Value | Source |

| Molecular Formula | C₃H₆OS | PubChem[2] |

| Molecular Weight | 90.15 g/mol | PubChem[2] |

| CAS Number | 24653-75-6 | PubChem[2] |

| Appearance | Colorless to pale yellow liquid | The Good Scents Company[3] |

| Boiling Point | 47-49 °C at 19 mmHg | The Good Scents Company[3] |

| Density | 0.817-0.847 g/cm³ @ 25°C | The Good Scents Company[3] |

| Refractive Index | 1.455-1.465 @ 20°C | The Good Scents Company[3] |

| Flash Point | 34.44 °C (94.00 °F) | The Good Scents Company[3] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | The Good Scents Company[3] |

Section 2: The Chemistry of this compound: Reactivity and Mechanistic Insights

The unique reactivity of this compound stems from the interplay between the ketone and thiol functional groups. Understanding this reactivity is paramount for its effective utilization in synthesis.

Keto-Enol Tautomerism: A Dynamic Equilibrium

Like other ketones with α-hydrogens, this compound exists in equilibrium with its enol tautomer, 1-mercaptoprop-1-en-2-ol. This equilibrium is a cornerstone of its reactivity, as the enol form provides a nucleophilic center at the α-carbon. The tautomerization can be catalyzed by both acid and base.

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

Materials:

-

Chloroacetone (95%)

-

Sodium hydrosulfide hydrate (NaSH·xH₂O)

-

Ethanol (95%)

-

Diethyl ether (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium sulfate (anhydrous)

-

Deionized water

Equipment:

-

Three-neck round-bottom flask

-

Magnetic stirrer with stir bar

-

Dropping funnel

-

Thermometer

-

Condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and thermometer, dissolve sodium hydrosulfide hydrate (1.1 equivalents) in a 1:1 mixture of ethanol and deionized water. Cool the solution to 0-5 °C in an ice bath.

-

Addition of Chloroacetone: Slowly add chloroacetone (1.0 equivalent) dropwise to the stirred sodium hydrosulfide solution via the dropping funnel, maintaining the temperature below 10 °C. The causality for the low temperature is to control the exothermicity of the reaction and minimize the formation of byproducts.

-

Reaction Monitoring (Self-Validation Step 1): After the addition is complete, allow the reaction to stir at 0-5 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) to confirm the consumption of chloroacetone. This in-process control validates the completion of the nucleophilic substitution.

-

Aqueous Workup: Once the reaction is complete, slowly add 1 M hydrochloric acid to the reaction mixture until it is acidic to litmus paper. This step protonates the thiolate intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). The use of a separatory funnel allows for the efficient partitioning of the organic product from the aqueous phase.

-

Washing and Drying: Combine the organic extracts and wash with brine (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate. This step removes residual water from the organic phase, which is crucial for the subsequent distillation.

-

Solvent Removal: Remove the diethyl ether under reduced pressure using a rotary evaporator.

-

Purification by Vacuum Distillation: Purify the crude product by vacuum distillation. [4]The lower pressure allows the compound to boil at a lower temperature, preventing thermal decomposition. Collect the fraction boiling at the appropriate temperature and pressure.

-

Characterization (Self-Validation Step 2): Characterize the purified product by ¹H NMR, ¹³C NMR, FTIR, and GC-MS to confirm its identity and assess its purity. [1]The comparison of the obtained spectral data with literature values serves as the final validation of the product's structure and purity.

Section 4: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of synthesized this compound.

Spectroscopic Data

| Technique | Observed Peaks/Shifts | Source |

| ¹H NMR | Approximate shifts: δ 2.2 (s, 3H, -CH₃), δ 3.2 (s, 2H, -CH₂SH), δ 1.8 (t, 1H, -SH) | General NMR principles for similar structures |

| ¹³C NMR | Approximate shifts: δ 206 (-C=O), δ 30 (-CH₃), δ 28 (-CH₂SH) | SpectraBase [1] |

| FTIR (cm⁻¹) | ~2550 (S-H stretch), ~1715 (C=O stretch) | SpectraBase [1] |

| Mass Spec (m/z) | 90 (M⁺), 43 (CH₃CO⁺) | PubChem [2] |

Section 5: Applications in Drug Development and Heterocyclic Synthesis

The bifunctional nature of this compound makes it a valuable synthon for the construction of various heterocyclic systems, many of which are privileged scaffolds in medicinal chemistry.

Precursor to Thiazoles and Thiophenes

This compound can serve as a key building block in the synthesis of substituted thiazoles and thiophenes, which are core structures in many pharmaceutical agents. [5][6]For instance, it can undergo condensation reactions with α-haloketones or other suitable electrophiles to form the thiazole ring. Its reaction with various reagents can also lead to the formation of thiophene derivatives, which are precursors to a wide range of biologically active molecules. [7][8][9]

Potential Role in the Synthesis of Antiviral Agents

Mercapto-containing compounds are of interest in the design of antiviral agents, including inhibitors of HIV protease. [6][8][10][11][12]The thiol group can act as a key binding moiety or be incorporated into a larger scaffold to modulate the pharmacokinetic and pharmacodynamic properties of the drug candidate. While direct use of this compound in a marketed drug is not widely documented, its potential as a starting material for the synthesis of novel antiviral compounds remains an active area of research. [5][13]

Section 6: Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices for all chemicals.

-

General Precautions: this compound is a flammable liquid and should be handled in a well-ventilated fume hood. [4]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Toxicity: It may be harmful if swallowed or in contact with skin. Avoid inhalation of vapors.

-

Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.

References

-

NIST. (n.d.). This compound. SpectraBase. Retrieved from [Link]

-

Pure Synth. (2025, July 18). Quality Control Standards Every Fine Chemical Supplier Must Follow. Retrieved from [Link]

-

Mettler Toledo. (n.d.). What Is Quality by Design (QbD)?. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 10). 6.2: Quality Control. Retrieved from [Link]

-

Quality Assurance In Chemical Synthesis: Ensuring Safe And Consistent Products. (2023, September 26). Retrieved from [Link]

-

NIST. (n.d.). Mercaptoacetone. NIST WebBook. Retrieved from [Link]

-

CAS. (n.d.). Mercaptoacetone. CAS Common Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

Penta Manufacturing Company. (n.d.). This compound. Food, Beverage & Nutrition. Retrieved from [Link]

-

LookChem. (n.d.). 2-Propanone, 1-mercapto-. Retrieved from [Link]

-

Wikidata. (n.d.). This compound. Retrieved from [Link]

-

FooDB. (n.d.). Showing Compound this compound (FDB001321). Retrieved from [Link]

-

JECFA. (n.d.). This compound. WHO. Retrieved from [Link]

-

PubMed Central. (n.d.). Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0030025). Retrieved from [Link]

-

PubChem. (n.d.). Mercaptoacetone oxime. Retrieved from [Link]

-

Wikipedia. (n.d.). Thioacetone. Retrieved from [Link]

-

PubMed Central. (n.d.). A roadmap to engineering antiviral natural products synthesis in microbes. Retrieved from [Link]

-

ScienceDirect. (n.d.). Synthesis of dioxane-based antiviral agents and evaluation of their biological activities as inhibitors of Sindbis virus replication. Retrieved from [Link]

-

PubMed Central. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

PubMed. (n.d.). HIV protease inhibitors: synthesis and activity of N-aryl-N'-hydroxyalkyl hydrazide pseudopeptides. Retrieved from [Link]

-

Semantic Scholar. (n.d.). The chemistry of mercapto- and thione- substituted 1,2,4-triazoles and their utility in heterocyclic synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). pseudothiohydantoin. Retrieved from [Link]

-

Organic Syntheses. (n.d.). n-DODECYL (LAURYL) MERCAPTAN. Retrieved from [Link]

-

PubChem. (n.d.). 1-Mercapto-2-propanol. Retrieved from [Link]

-

ResearchGate. (n.d.). An Approach to the Synthesis of HIV Protease Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). RU2225858C2 - Chloroacetone production process.

-

Organic Syntheses. (n.d.). thiobenzophenone. Retrieved from [Link]

-

PubMed Central. (n.d.). Discovery of 2-(4-Methylfuran-2(5H)-ylidene)malononitrile and Thieno[3,2-b]thiophene-2-carboxylic Acid Derivatives as G Protein-Coupled Receptor 35 (GPR35) Agonists. Retrieved from [Link]

- Google Patents. (n.d.). CN105272902A - Simple method for preparing mercaptan through one-step method.

-

PubMed. (n.d.). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 4. Retrieved from [Link]

-

Jam Group Co. (n.d.). A Comprehensive Guide to Sodium Hydrosulfide Reactions. Retrieved from [Link]

-

Organic Syntheses. (n.d.). α,γ-DICHLOROACETONE. Retrieved from [Link]

-

Wikipedia. (n.d.). Sodium hydrosulfide. Retrieved from [Link]

-

SATHEE. (n.d.). Unit 12 Organic Chemistry Some Basic Principal And Technique (Part-A). Retrieved from [Link]

-

Quora. (2024, June 11). Is it possible for a reaction to occur between sodium hydrogen sulfide and 2-propenol? Explain why?. Retrieved from [Link]

- Google Patents. (n.d.). US9745422B2 - Process for the preparation of a mercapto-terminated liquid polymer.

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. This compound | C3H6OS | CID 520144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of 5'-N-(alpha-amino-beta-mercaptoacyl)amino-5'-deoxynucleosides as potential antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Applications of Click Chemistry in the Development of HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV protease inhibitors: synthesis and activity of N-aryl-N'-hydroxyalkyl hydrazide pseudopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. A roadmap to engineering antiviral natural products synthesis in microbes - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Guide to the Safe Handling of 1-Mercapto-2-propanone for Laboratory Professionals

Section 1: Introduction & Core Hazard Profile

1-Mercapto-2-propanone (CAS: 24653-75-6), also known as mercaptoacetone or 1-sulfanylpropan-2-one, is a versatile organosulfur compound utilized in various research and development applications, notably as a flavoring agent in the food industry.[1][2] Despite its utility, its chemical structure—a ketone with a terminal thiol (-SH) group—presents a unique and dual-natured hazard profile that demands rigorous safety protocols.

This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to handle this compound safely. The core challenge with this and similar volatile thiols lies not only in the documented toxicological and physical hazards but also in the exceptionally potent and pervasive odor. The human nose can detect thiols at concentrations as low as parts per billion, and accidental release can trigger widespread alarm, often being mistaken for a natural gas leak.[3] This can lead to building evacuations and unnecessary emergency responses, underscoring the critical need for meticulous handling.[3][4]

A review of safety literature reveals some ambiguity in its formal GHS classification, with many reports indicating it does not meet standard hazard criteria.[1] However, other sources classify it as harmful if swallowed and a serious eye irritant.[1] Given this, and the known hazards of the thiol class, a precautionary principle is paramount. This guide is built on the philosophy of treating this compound with the respect afforded to more stringently classified hazardous materials, ensuring a robust margin of safety.

Section 2: Physicochemical Properties

Understanding the physical properties of this compound is the foundation of a sound risk assessment. Its volatility and flammability are key considerations for handling and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₆OS | [1] |

| Molecular Weight | 90.15 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [5][6][7] |

| Odor | Extremely potent, sulfurous, "rotten egg" | [3][8] |

| Boiling Point | 133-134 °C @ 760 mmHg47-49 °C @ 19 mmHg | [1][5] |

| Flash Point | 34.44 °C (94.00 °F) - Tag Closed Cup | [5][6] |

| Specific Gravity | 0.817 - 0.847 @ 25 °C | [1][5][6] |

| Vapor Pressure | ~8.39 mmHg @ 25 °C | [5][6] |

| Solubility | Slightly soluble in water; soluble in alcohol and oils | [1][5] |

Section 3: Hazard Identification and Risk Analysis

The risk associated with this compound can be categorized into three primary domains: physical, health, and nuisance/environmental.

Caption: Primary hazard domains for this compound.

GHS Classification Summary:

| Hazard Class | Hazard Statement | Signal Word | Pictogram |

| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |

| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |

| Flammable liquids (Category 3/4) | H226/H227: Flammable liquid and vapor / Combustible liquid | Warning |

Note: The flammability classification is based on the flashpoint and GHS criteria. Classifications for skin and respiratory irritation should be assumed as a precautionary measure based on the properties of thiols.[9][10]

The most profound, immediate hazard is the odor. It is classified as a statutory nuisance in some jurisdictions, meaning its release into the environment is an offense.[3] This odor can cause nausea and headaches in sensitive individuals and creates a significant operational risk due to its similarity to the odorant added to natural gas.[3]

Section 4: The Hierarchy of Controls: A Proactive Safety Framework

Effective safety is not merely about personal protective equipment (PPE); it is a systematic approach to risk reduction. The Hierarchy of Controls prioritizes strategies from most to least effective.

Caption: The Hierarchy of Controls adapted for volatile thiol safety.

-

Elimination/Substitution: While ideal, this is often not feasible in a research context where the specific properties of this compound are required.

-

Engineering Controls (Non-Negotiable): This is the most critical layer of protection.

-

Chemical Fume Hood: All work must be performed in a certified chemical fume hood.[11][12] Simply working in a fume hood is insufficient; the exhaust merely transports the odor outside.[3]

-

Odor Neutralization Traps: The fume hood's exhaust, and any vacuum line (e.g., from a rotary evaporator), must be passed through an oxidizing trap. A bubbler filled with commercial-grade bleach (sodium hypochlorite) is a standard and effective method for oxidizing volatile thiols into non-odorous compounds.[11]

-

-

Administrative Controls: These are the procedures that ensure safe work practices.

-

Standard Operating Procedures (SOPs): A detailed, written SOP for handling, spill cleanup, and waste disposal is mandatory.

-

Inventory Control: Order and store the minimum quantity of the chemical necessary for your experiments to minimize the potential impact of a spill.[12]

-

Communication: Always inform colleagues and lab managers when work with thiols is scheduled.[3]

-

-

Personal Protective Equipment (PPE): This is the last line of defense.

-

Eye Protection: Safety glasses with side shields or chemical goggles are required.[9][13]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[9][13]

-

Body Protection: A lab coat must be worn.[12]

-

Section 5: Standard Operating Protocols

Meticulous and consistent execution of protocols is essential for safety.

Protocol 1: General Handling and Reaction Setup

-

Preparation: Don a lab coat, safety glasses, and nitrile gloves.

-

Prepare Bleach Bath: In a designated plastic container inside the fume hood, prepare a decontamination bath. A 1:1 mixture of commercial bleach and water is effective.[11] Ensure the container is clearly labeled.

-

Work Area: Conduct all manipulations deep within the chemical fume hood.

-

Aliquotting: Use syringes or cannulas for liquid transfers to minimize exposure to air.[14] Avoid open pouring or pipetting.

-

Reaction Vessel: Use a closed or isolated reaction setup (e.g., a Schlenk line or a flask with a septum).

-

Exhaust Management: Equip the reaction's exhaust outlet (e.g., from a condenser) with tubing directed into a bleach trap bubbler to neutralize any escaping vapors.[11]

Protocol 2: Post-Reaction Work-Up & Decontamination

-

Quenching: If applicable, quench the reaction mixture within the closed system before opening it to the atmosphere.

-

Vacuum Operations: When using a rotary evaporator or vacuum filtration, ensure the vacuum pump exhaust is vented into the fume hood or, ideally, passed through its own larger bleach trap.[11] A cold trap (-78 °C) should be used to protect the vacuum pump and capture volatile material.[15]

-

Immediate Decontamination: As soon as they are empty, all contaminated glassware, stir bars, syringes, and cannulas must be placed directly into the bleach bath inside the fume hood.[11][14]

-

Soaking: Allow items to soak for at least 14 hours (overnight) to ensure complete oxidation of the thiol.[11]

-

Final Cleaning: After soaking, rinse the glassware thoroughly with water before proceeding with normal cleaning methods.

-

Solid Waste: Contaminated disposable items (gloves, paper towels, septa) should be immediately placed in a sealable plastic bag, which is then placed into a designated hazardous waste container.[14][15]

Section 6: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental release.

Protocol 3: Spill Response

Caption: Decision flowchart for responding to a this compound spill.

-

Immediate Actions: Alert all personnel in the immediate vicinity. If the spill is large or outside of a fume hood, evacuate the area and call your institution's emergency response team (e.g., Environmental Health & Safety).[12]

-

Containment (Minor Spills): For minor spills inside a fume hood, contain the liquid with a non-combustible absorbent material like sand, earth, or vermiculite.[8][16]

-

WARNING: Never use dry, powdered hypochlorite or other strong oxidizers directly on a concentrated mercaptan spill, as this can lead to a violent reaction or autoignition.[9]

-

Cleanup: Using non-sparking tools, carefully collect the absorbed material and place it into a sealable container for hazardous waste disposal.[16][17]

-

Decontamination: Wipe the spill area with a bleach solution, then with soap and water. All cleanup materials must be disposed of as hazardous waste.[15]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[17] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin and hair with running water and soap for at least 15 minutes. Seek medical attention if irritation persists.[9][16] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16][18] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Call a poison control center or doctor immediately for treatment advice.[16] |

Section 7: Waste Management & Disposal

All waste streams containing this compound are considered hazardous waste and must be handled accordingly.

-

Solid Waste: Contaminated gloves, paper towels, and absorbent materials must be double-bagged, sealed, and placed in a designated solid hazardous waste container.[14][15]

-

Liquid Waste: Unused or waste this compound, and reaction mixtures containing it, should be collected in a clearly labeled, sealed hazardous waste container. It is good practice to quench the active thiol by slowly adding bleach to the waste container (in a fume hood) before it is sealed for final pickup.

-

Bleach Baths: Used bleach baths will contain oxidized sulfur compounds. They should be collected and disposed of as hazardous liquid waste according to your institution's guidelines.[15] Do not pour them down the sink.[11]

Section 8: Conclusion

Safe handling of this compound is a matter of disciplined adherence to a multi-layered safety strategy. The causality is clear: its volatility and potent thiol group dictate the need for containment and neutralization. The core principles for researchers are to recognize the dual hazards of toxicity and pervasive odor, to treat engineering controls like fume hoods and bleach traps as non-negotiable, and to practice meticulous decontamination of all equipment and waste. By internalizing these protocols, scientific professionals can effectively mitigate the risks and maintain a safe and productive laboratory environment.

References

- Technical Support Center: Handling Volatile Thiols in the Labor

- This compound | C3H6OS | CID 520144.

- This compound, 24653-75-6. The Good Scents Company.

- How to Work with Thiols-General SOP. Department of Chemistry, University of Rochester.

- Tips of the Trade - First Responders.

- Thiols | Safety Services. University College London (UCL). (2020-06-23).

- This compound (Cas 24653-75-6). Parchem.

- 1-Mercapto-2-propanol Safety D

- This compound by Penta Manufacturing Company. UL Solutions.

- SAFETY DATA SHEET - Methyl mercaptan Solution. Chem Service. (2014-08-11).

- Stench Chemicals (thiols) SOP. University of Minnesota.

- SAFETY DATA SHEET - 2-Mercapto-3-butanol. Sigma-Aldrich. (2025-11-07).

- Odorant Emergency Spill Response and Clean Up. Midland Resource Recovery (MRR).

- Phenyl Mercaptan Report. CAMEO Chemicals, NOAA.

- SOP FOR STENCH CHEMICALS. Columbia University Research.

- SAFETY DATA SHEET - 2-(Methylthio)ethanol. Millipore Sigma.

- SAFETY DATA SHEET - 3-Mercapto-1,2-propanediol. Fisher Scientific.

- CHEMICAL DATA NOTEBOOK SERIES #85: ETHYL MERCAPTAN. Fire Engineering. (1993-06-01).

- SAFETY DATA SHEET - 2-(Methylthio)ethanol. Moltox.

- 1-Mercapto-2-propanol | C3H8OS | CID 102545.

- This compound. WHO | JECFA.

Sources

- 1. This compound | C3H6OS | CID 520144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WHO | JECFA [apps.who.int]

- 3. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]

- 4. fireengineering.com [fireengineering.com]

- 5. This compound, 24653-75-6 [thegoodscentscompany.com]

- 6. parchem.com [parchem.com]

- 7. ulprospector.com [ulprospector.com]

- 8. Tips of the Trade [firstresponder.ngridsafety.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. How To [chem.rochester.edu]

- 12. research.columbia.edu [research.columbia.edu]

- 13. moltox.com [moltox.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. faculty.washington.edu [faculty.washington.edu]

- 16. cdn.chemservice.com [cdn.chemservice.com]

- 17. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 18. fishersci.ca [fishersci.ca]

Keto-enol tautomerization of 1-Mercapto-2-propanone

An In-depth Technical Guide to the Keto-Enol & Thiol-Enethiol Tautomerization of 1-Mercapto-2-propanone

Abstract

Tautomerism, the dynamic equilibrium between readily interconvertible constitutional isomers, represents a fundamental concept in organic chemistry with profound implications for molecular reactivity, stability, and biological activity.[1][2] This guide provides a comprehensive technical examination of the tautomeric equilibria inherent to this compound. As a molecule possessing both a ketone and a thiol functional group, it presents a complex landscape involving keto-enol and thiol-enethiol tautomerism. This document delineates the theoretical underpinnings of these equilibria, explores the key factors influencing the relative stability of each tautomer, and presents rigorous, field-proven methodologies for their experimental characterization. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes foundational principles with practical, actionable protocols to facilitate a deeper understanding and empirical investigation of this multifaceted chemical system.

Theoretical Framework: A Multi-Component Equilibrium

This compound (also known as mercaptoacetone) is not a single, static entity but exists as a mixture of at least three principal tautomers in equilibrium.[3][4] This equilibrium arises from the migration of a proton and the concurrent shift of a double bond.[5] The primary species involved are the keto-thiol form, the enol-thiol form, and the keto-enethiol form.

-

Keto-Thiol Form (1): This is the nominal structure, this compound. Its stability is largely derived from the strength of the carbon-oxygen double bond (C=O), which is generally more thermodynamically stable than a carbon-carbon double bond (C=C).[6]

-

Enol-Thiol Form (2): This tautomer, (Z)-1-mercaptoprop-1-en-2-ol, is formed via the migration of a proton from the α-carbon to the carbonyl oxygen. The formation of this enol is governed by the principles of keto-enol tautomerism.[7]

-

Keto-Enethiol Form (3): This tautomer, (Z)-3-mercaptoprop-2-en-2-one, arises from the migration of the proton from the sulfur atom to the α-carbon. This is an example of thione-thiol tautomerism, although in this case, it is a thiol-enethiol equilibrium. The relative stability of thiol versus thione forms has been a subject of extensive computational and experimental study.[8][9][10]

The dynamic relationship between these forms is critical, as the dominant tautomer in a given environment dictates the molecule's chemical properties, including its nucleophilicity, electrophilicity, and potential for hydrogen bonding.[7]

Caption: Tautomeric forms of this compound.

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is not fixed; it is highly sensitive to a range of environmental and structural factors. Manipulating these factors allows for control over the tautomeric population, which is crucial in synthesis and drug design.[11]

-

Solvent Polarity and Hydrogen Bonding: The choice of solvent can dramatically shift the equilibrium.[11][12] Polar protic solvents (e.g., water, methanol) can stabilize the more polar keto form through hydrogen bonding. Conversely, non-polar solvents may favor the enol or enethiol forms, which can be stabilized by intramolecular hydrogen bonding between the hydroxyl/thiol group and the carbonyl oxygen.[2][7]

-

Temperature: Changes in temperature can alter the equilibrium constant (Keq).[11][13] Generally, higher temperatures can favor the formation of the less stable tautomer by providing the necessary kinetic energy to overcome the activation barrier.[11]

-

pH and Catalysis: Both acid and base catalysis can accelerate the rate of interconversion between tautomers.[5][14] In acidic conditions, the carbonyl oxygen is protonated, facilitating the formation of the enol.[6] Under basic conditions, the α-carbon is deprotonated, forming an enolate intermediate, which is then protonated to yield the enol.[5] The pKa of the α-protons and the thiol proton are therefore critical determinants of the equilibrium's pH sensitivity.[15]

-

Substitution and Conjugation: Electron-withdrawing or -donating groups on the carbon skeleton can influence the acidity of the α-protons and the stability of the double bonds in the enol and enethiol forms.[14] Conjugation of the C=C double bond with other π-systems, such as an aromatic ring, can significantly stabilize the enol form, shifting the equilibrium in its favor.[7][16]

| Factor | Effect on Equilibrium | Rationale |

| Polar Protic Solvents | Favors Keto Form | Strong intermolecular hydrogen bonding stabilizes the polar C=O group.[14] |

| Non-Polar Solvents | Favors Enol/Enethiol Forms | Intramolecular hydrogen bonding is less disrupted, stabilizing the enol/enethiol ring structure.[7] |

| Acid Catalyst (H⁺) | Accelerates Interconversion | Protonation of the carbonyl oxygen weakens the C=O π-bond, facilitating enolization.[6] |

| Base Catalyst (OH⁻) | Accelerates Interconversion | Deprotonation of the α-carbon forms a resonance-stabilized enolate, the conjugate base of the enol.[5] |

| Increased Temperature | Shifts toward less stable form | Provides kinetic energy to overcome the activation barrier for the less favored tautomer.[11] |

Experimental Characterization: A Validated Approach

Determining the relative concentrations of tautomers requires robust analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is the preeminent tool for this purpose due to its ability to distinguish between the distinct chemical environments of nuclei in each isomeric form.[17][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR allows for both the identification and quantification of tautomers in solution, provided the rate of interconversion is slow on the NMR timescale.[19]

-

¹H NMR: The proton NMR spectrum provides the most direct evidence. Each tautomer will exhibit a unique set of signals. For instance, the keto form will show a signal for the α-protons (CH₂), while the enol form will show a vinylic proton signal (C=CH) and a hydroxyl proton signal (OH). The enethiol form would similarly have a distinct vinylic proton. The chemical shifts of these protons are highly informative.[20]

-

¹³C NMR: The carbon spectrum corroborates the proton data. A key diagnostic is the signal for the carbonyl carbon in the keto form (typically δ > 190 ppm) versus the signals for the vinylic carbons (C=C) and the oxygen-bearing carbon (C-OH) in the enol form (typically δ ≈ 90-160 ppm).[2][21]

-

Quantification: The relative ratio of the tautomers can be determined by integrating the areas of well-resolved, non-overlapping signals corresponding to each species in the ¹H NMR spectrum.[19][22] The equilibrium constant (Keq) is then calculated from these ratios.

A Self-Validating Protocol for NMR Analysis

This protocol outlines a rigorous, step-by-step methodology for the quantitative analysis of this compound tautomerism. The self-validating nature of this protocol is ensured by the use of an internal standard for concentration verification and the systematic variation of experimental conditions to confirm equilibrium shifts.

Caption: A validated workflow for NMR-based tautomer analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh ~10 mg of this compound into a clean NMR tube.

-

Add 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O). Causality: The choice of solvent is a primary variable; using solvents with different polarities is essential to probe equilibrium shifts.[20]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Prepare parallel samples in different solvents to systematically investigate solvent effects.

-

-

NMR Instrument Parameters:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Critical Choice: Set a sufficient relaxation delay (d1) of at least 5 times the longest T₁ relaxation time of the protons of interest. Causality: A short relaxation delay will lead to signal saturation, particularly for nuclei with long T₁ values, resulting in inaccurate integration and erroneous quantification.

-

Ensure the sample temperature is stable and recorded. Acquire spectra at different temperatures (e.g., 25°C, 40°C, 60°C) to assess thermodynamic properties.

-

-

Data Processing and Analysis:

-

Apply standard Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

-

Carefully integrate well-resolved signals corresponding to unique protons of each tautomer (e.g., the α-CH₂ of the keto form vs. the vinylic proton of the enol form).

-

Calculate the mole fraction (%) of each tautomer using the formula: % Tautomer A = (Integration_A / n_A) / Σ(Integration_i / n_i) * 100 where Integration_i is the integral value for a signal from tautomer i, and n_i is the number of protons giving rise to that signal.

-

-

Equilibrium Constant Calculation:

-

Calculate the equilibrium constant, Keq, for the keto-to-enol transition: Keq = [% Enol] / [% Keto]

-

Implications in Drug Development and Medicinal Chemistry

The tautomeric state of a molecule is not an academic curiosity; it is a critical factor in drug design and action.[23] The different tautomers of a drug candidate will have distinct shapes, hydrogen bonding capabilities, and lipophilicity.[15]

-

Receptor Binding: Only one tautomer may fit correctly into the binding pocket of a target protein. Understanding the dominant tautomer at physiological pH is therefore essential for accurate molecular modeling and structure-activity relationship (SAR) studies.

-

Pharmacokinetics (ADME): Properties like membrane permeability and metabolic stability can be highly dependent on the tautomeric form. For instance, a less polar enol form might cross the blood-brain barrier more readily than its more polar keto counterpart.

-

Chemical Reactivity: The presence of a nucleophilic enol or enethiol can open up metabolic or degradation pathways that are unavailable to the keto form.[7]

Conclusion

This compound provides a compelling case study in the complexity of tautomeric equilibria. Its behavior is governed by a delicate interplay of thermodynamic stability, solvent interactions, and catalysis. For researchers in organic synthesis and drug development, a thorough understanding of this dynamic behavior is indispensable. The application of rigorous analytical methodologies, particularly quantitative NMR, provides the empirical data needed to characterize and control these equilibria, ultimately enabling the rational design of molecules with optimized properties and functions.

References

-

Ghasemi, J., & Siavoshi, H. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Structural Chemistry, 20(6), 1099-1107. [Link]

-

Ghasemi, J., & Siavoshi, H. (2009). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

-

Özdemir, N., & Türkpençe, D. (2013). Theoretical investigation of thione-thiol tautomerism, intermolecular double proton transfer reaction and hydrogen bonding interactions in 4-ethyl-5-(2-hydroxyphenyl)-2H-1,2,4-triazole-3(4H)-thione. Computational and Theoretical Chemistry, 1025, 35-45. [Link]

-

askIITians. (2014). Explain in detail about the factors affecting keto enol tautomerism. askIITians. [Link]

-

Antonov, L. (Ed.). (2014). Tautomerism: Methods and Theories. ResearchGate. [Link]

-

Fiveable. (n.d.). Keto-Enol Tautomerism. Fiveable. [Link]

-

Proprep. (n.d.). How do keto-enol tautomerism reactions occur, and what factors influence the equilibrium between the... Proprep. [Link]

-

Ghammamy, S., et al. (2012). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 4(1), 321-325. [Link]

-

Nowroozi, A., et al. (2023). Quantum chemical study of tautomeric equilibriums, intramolecular hydrogen bonds, and π-electron delocalization in the first singlet and triplet excited states of 2-selenoformyl-3-thioxo-propionaldehyde. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(4), 432-446. [Link]

-

StudySmarter. (2023). Keto Enol Tautomerism: Mechanism & Stability. StudySmarter. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Antonov, L. (Ed.). (2014). Tautomerism: Introduction, History, and Recent Developments in Experimental and Theoretical Methods. Wiley-VCH. [Link]

-

StudySmarter. (2023). Tautomerism: Shift & Acid Catalysis. StudySmarter. [Link]

-

da Silveira, V. C., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 11, 1289196. [Link]

-

Vlaisavljevich, B., et al. (2023). Taming Tautomerism in Organic Crystal Structure Prediction. Journal of the American Chemical Society, 145(30), 16846-16861. [Link]

-

Katritzky, A. R., & Karelson, M. (2009). Let's not forget tautomers. Journal of Computer-Aided Molecular Design, 23(8), 565-569. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. LibreTexts. [Link]

-

Mol-Instincts. (n.d.). 2-Propanone, 1-mercapto-. Mol-Instincts. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules, 25(22), 5441. [Link]

-

The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

LibreTexts Chemistry. (2024). 5.1: Keto-Enol Tautomerism. LibreTexts. [Link]

-

FooDB. (2010). Showing Compound this compound (FDB001321). FooDB. [Link]

-

Penta Manufacturing Company. (n.d.). This compound. UL Prospector. [Link]

-

Hansen, P. E. (2021). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

-

Wiley. (n.d.). This compound. SpectraBase. [Link]

-

Zhang, Y., et al. (2022). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry, 60(9), 867-876. [Link]

-

Claramunt, R. M., et al. (2006). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Al-Wahaibi, L. H., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. [Link]

-

LibreTexts Chemistry. (n.d.). 29.9 1H NMR Spectroscopy. LibreTexts. [Link]

-

MedLife Mastery. (n.d.). Keto-Enol Tautomerization. MedLife Mastery. [Link]

Sources

- 1. studysmarter.co.uk [studysmarter.co.uk]